

Spectral Data Analysis of 4-(Dimethylamino)-2-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Dimethylamino)-2-hydroxybenzaldehyde

Cat. No.: B180962

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral data for **4-(Dimethylamino)-2-hydroxybenzaldehyde**, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the expected spectral characteristics based on available data for the compound and its structural analogs, details the experimental protocols for acquiring such data, and explores a potential biological signaling pathway influenced by similar molecular scaffolds.

Spectroscopic Data Summary

The following tables summarize the key spectral data for **4-(Dimethylamino)-2-hydroxybenzaldehyde** and its related compounds. It is important to note that a complete, unified set of experimentally verified data for the target compound is not readily available in published literature. Therefore, the presented data is a consolidation of information from various sources, including spectral databases and publications on analogous structures.

FT-IR Spectral Data

The infrared spectrum of **4-(Dimethylamino)-2-hydroxybenzaldehyde** is characterized by absorption bands corresponding to its key functional groups. The data below is a combination of characteristic vibrational frequencies for aldehydes, phenols, and substituted aromatic compounds.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Intensity
~3400-3200	O-H Stretch (H-bonded)	Phenolic Hydroxyl	Broad
~3100-3000	C-H Stretch	Aromatic	Medium
~2900-2800	C-H Stretch	Aldehyde (Fermi resonance)	Weak
~1680-1660	C=O Stretch	Aldehyde	Strong
~1600-1450	C=C Stretch	Aromatic Ring	Medium
~1360	C-N Stretch	Aromatic Amine	Medium
~1200-1000	C-O Stretch	Phenol	Strong

UV-Vis Spectral Data

The ultraviolet-visible spectrum of **4-(Dimethylamino)-2-hydroxybenzaldehyde** is expected to show absorption maxima characteristic of a substituted benzaldehyde. The presence of the hydroxyl and dimethylamino groups as auxochromes is expected to cause a bathochromic (red) shift compared to unsubstituted benzaldehyde.

Solvent	λmax (nm)	Molar Absorptivity (ε)	Transition
Methanol	~356-374	Not Reported	π → π
Ethanol	Not Reported	Not Reported	π → π

Note: The provided λmax is based on data for a closely related derivative, 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone[1]. The exact absorption maximum will be solvent-dependent.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts for **4-(Dimethylamino)-2-hydroxybenzaldehyde** in CDCl_3 are outlined below, based on data for analogous compounds.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.7	s	1H	Aldehyde (-CHO)
~7.7	d	1H	Aromatic H
~6.7	d	1H	Aromatic H
~6.6	dd	1H	Aromatic H
~3.1	s	6H	Dimethyl (-N(CH ₃) ₂)
~11.0 (variable)	s (broad)	1H	Phenolic (-OH)

Note: Data is inferred from 4-(dimethylamino)benzaldehyde[2]. The presence of the 2-hydroxy group will influence the precise chemical shifts and coupling constants of the aromatic protons.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts for **4-(Dimethylamino)-2-hydroxybenzaldehyde** are presented below.

Chemical Shift (δ , ppm)	Assignment
~190	Carbonyl C (C=O)
~154	Aromatic C-N
~160	Aromatic C-OH
~132	Aromatic C-H
~125	Aromatic C (quaternary)
~111	Aromatic C-H
~105	Aromatic C-H
~40	Methyl C (-N(CH ₃) ₂)

Note: Data is inferred from 4-(dimethylamino)benzaldehyde[2]. The 2-hydroxy substituent will affect the chemical shifts of the aromatic carbons.

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectral data presented above.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (Solid):

- A small amount of the solid sample (1-2 mg) is finely ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal.

Data Acquisition:

- A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.
- The sample is placed in the spectrometer's sample holder.
- The spectrum is recorded over a typical range of 4000-400 cm^{-1} .

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

- A stock solution of **4-(Dimethylamino)-2-hydroxybenzaldehyde** is prepared by dissolving a precisely weighed amount of the compound in a suitable spectroscopic grade solvent (e.g., methanol, ethanol).
- A series of dilutions are made to obtain a final concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

Data Acquisition:

- The spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank.
- The sample solution is placed in a quartz cuvette.
- The absorbance is measured over a wavelength range of approximately 200-800 nm. The wavelength of maximum absorbance (λ_{max}) is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

Sample Preparation:

- Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean NMR tube.

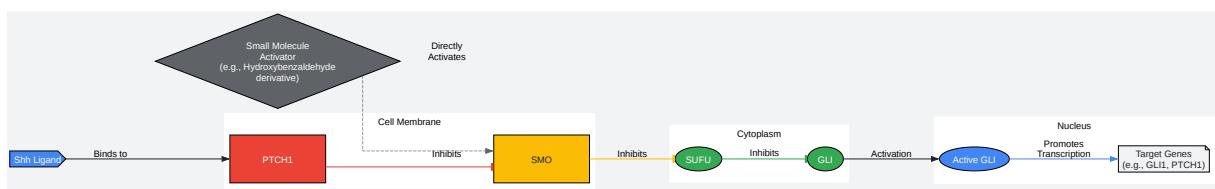
- A small amount of a reference standard, typically tetramethylsilane (TMS), is added for chemical shift calibration ($\delta = 0.00$ ppm).

Data Acquisition (^1H NMR):

- The spectrometer is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve homogeneity.
- A standard one-dimensional proton spectrum is acquired. Key parameters include pulse width, acquisition time, and number of scans.

Data Acquisition (^{13}C NMR):

- A proton-decoupled ^{13}C NMR spectrum is acquired. This provides a spectrum with single lines for each unique carbon atom.
- Longer acquisition times or a higher number of scans are typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.

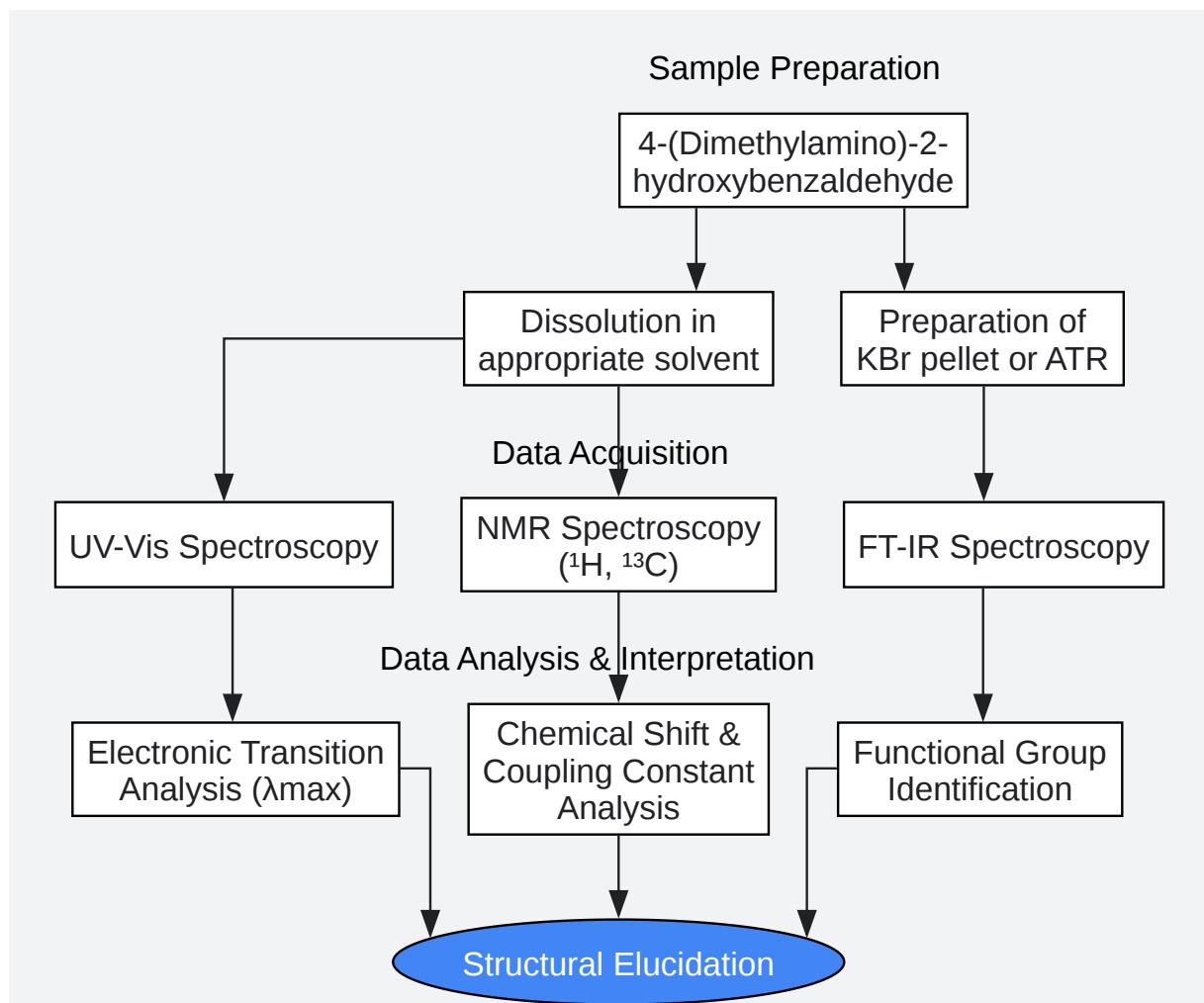

Biological Activity and Signaling Pathway Visualization

Derivatives of hydroxybenzaldehyde have been shown to possess various biological activities. Notably, compounds such as 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been reported to activate the Sonic Hedgehog (Shh) signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis^{[3][4]}. The following section provides a visualization of this pathway and the potential point of interaction for small molecule activators.

Sonic Hedgehog (Shh) Signaling Pathway

The Sonic Hedgehog signaling pathway is a critical regulator of cell growth and differentiation. Its aberrant activation has been implicated in the development of several types of cancer^[5]. The pathway is initiated by the binding of the Shh ligand to its receptor, Patched (PTCH1), which relieves the inhibition of another transmembrane protein, Smoothened (SMO). Activated SMO then triggers a downstream cascade that leads to the activation of the GLI family of transcription factors, which in turn regulate the expression of target genes. Small molecules

can modulate this pathway at various points, with some acting as agonists by directly binding to and activating SMO[6][7].



[Click to download full resolution via product page](#)

Caption: Simplified Sonic Hedgehog signaling pathway and potential activation by a small molecule.

Experimental Workflow for Spectral Analysis

The logical workflow for the comprehensive spectral analysis of a compound like **4-(Dimethylamino)-2-hydroxybenzaldehyde** involves a series of steps from sample preparation to data interpretation and structure elucidation.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectral analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]
- 3. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with *Angiostrongylus cantonensis* excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. Targeting Sonic Hedgehog Signaling by Compounds and Derivatives from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Small-molecule modulators of the Sonic Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectral Data Analysis of 4-(Dimethylamino)-2-hydroxybenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180962#spectral-data-analysis-of-4-dimethylamino-2-hydroxybenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com